Idarubicinone
Overview
Description
Synthesis Analysis
Idarubicinone synthesis has been a topic of significant research interest due to its potential therapeutic applications. A notable approach involves the Friedel-Crafts acylation for the effective construction of the tetracyclic skeleton characteristic of anthracyclinones. This method utilizes preformed bicyclic AB-ring synthons with D-ring phthaloyl chloride for constructing idarubicinone, highlighting the importance of α-tetralone in the synthesis process through a sequence depicted in various schemes involving dimethoxybenzene and succinic anhydride via the Haworth synthesis (Rho et al., 2000). Another approach for synthesizing idarubicinone involves regiospecific syntheses coupled with D-glucuronic acid, showcasing the versatility in constructing the idarubicinone scaffold through different synthetic strategies (Rho et al., 2004).
Molecular Structure Analysis
Idarubicinone's molecular structure is characterized by its anthracycline framework, which is crucial for its interaction with DNA and its antineoplastic activity. Innovative synthesis methods, such as using tetracene as a starting template and leveraging Co- and Ru-catalyzed arene oxidation, highlight the complex structural features that make idarubicinone a significant molecule in cancer chemotherapy (Dennis et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of idarubicinone includes its ability to undergo various reactions critical for its biological activity. For instance, a novel chiral pool approach has been developed for the synthesis of anthracyclinones, which includes the conversion of enone to idarubicinone through a series of reactions, demonstrating the chemical versatility of idarubicinone (Achmatowicz & Szechner, 2003).
Physical Properties Analysis
The physical properties of idarubicinone, such as its solubility, stability, and crystalline structure, are essential for its formulation and therapeutic efficacy. While specific studies on idarubicinone's physical properties are less common, the properties of related anthracycline compounds provide insights into its behavior under various conditions.
Chemical Properties Analysis
The chemical properties of idarubicinone, including its redox behavior and interaction with DNA, are critical to its mechanism of action. The electrochemical behavior of idarubicin, the prodrug of idarubicinone, has been studied to understand its redox mechanism and interaction with DNA, shedding light on the chemical properties that contribute to its antineoplastic activity (Kara, 2014).
Scientific Research Applications
Synthesis of Idarubicinone
- Scientific Field: Organic Chemistry
- Summary of the Application: The synthesis of Idarubicinone has been a subject of several investigations. A novel approach has been described which uses a polynuclear arene as a starting template .
- Methods of Application: Specifically, tetracene was converted to Idarubicinone through the judicious orchestration of Co- and Ru-catalyzed arene oxidation and arenophile-mediated dearomative hydroboration .
- Results or Outcomes: This global functionalization strategy provided the key anthracycline framework in five operations and enabled rapid and controlled access to Idarubicinone .
Use in Cancer Chemotherapy
- Scientific Field: Oncology
- Summary of the Application: Idarubicinone is the aglycone of the FDA approved anthracycline idarubicin, which is widely used in cancer chemotherapy .
- Methods of Application: Idarubicin is administered to patients as part of their chemotherapy regimen. The specific dosage and schedule would depend on the type of cancer being treated and the patient’s overall health .
- Results or Outcomes: Idarubicin has shown superior therapeutic efficacy and reduced cardiotoxicity relative to other anthracyclines, making it a valuable tool in the treatment of various cancers .
Antineoplastic Agent
- Scientific Field: Pharmacology
- Summary of the Application: Idarubicinone is the aglycone of the FDA approved anthracycline idarubicin, which is widely used as an antineoplastic agent .
- Methods of Application: Idarubicin is administered orally to patients as part of their chemotherapy regimen. The specific dosage and schedule would depend on the type of cancer being treated and the patient’s overall health .
- Results or Outcomes: Idarubicin has shown activity against breast cancer, lymphomas and leukemias, together with the potential for reduced cardiac toxicity .
properties
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQFGSMHXKORU-YUNKPMOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976091 | |
Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
CAS RN |
60660-75-5 | |
Record name | 4-Demethoxydaunomycinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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